![molecular formula C10H12N2O3S B12892288 2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]benzene-1-sulfonic acid CAS No. 111988-14-8](/img/structure/B12892288.png)
2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]benzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)benzenesulfonic acid is a compound that features a pyrrole ring attached to a benzenesulfonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)benzenesulfonic acid typically involves the reaction of a pyrrole derivative with a benzenesulfonic acid derivative. One common method includes the condensation of a pyrrole ring with a sulfonic acid group under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives and sulfonamide compounds, which can have different biological and chemical properties .
Applications De Recherche Scientifique
2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)benzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrole derivatives: Compounds like 2,5-dimethylpyrrole and 3,4-dimethylpyrrole share structural similarities.
Benzenesulfonic acid derivatives: Compounds such as toluenesulfonic acid and methanesulfonic acid are structurally related.
Uniqueness
2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)benzenesulfonic acid is unique due to its specific combination of a pyrrole ring and a benzenesulfonic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
111988-14-8 |
|---|---|
Formule moléculaire |
C10H12N2O3S |
Poids moléculaire |
240.28 g/mol |
Nom IUPAC |
2-(3,4-dihydro-2H-pyrrol-5-ylamino)benzenesulfonic acid |
InChI |
InChI=1S/C10H12N2O3S/c13-16(14,15)9-5-2-1-4-8(9)12-10-6-3-7-11-10/h1-2,4-5H,3,6-7H2,(H,11,12)(H,13,14,15) |
Clé InChI |
AGYZYVGJMSWKCJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=NC1)NC2=CC=CC=C2S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dichloro-5-{(E)-[cyano(pyrrolidin-1-yl)methylidene]amino}benzoic acid](/img/structure/B12892207.png)
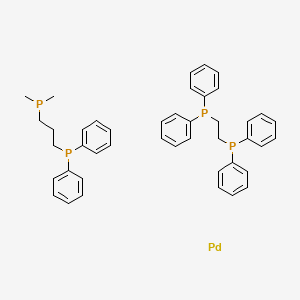
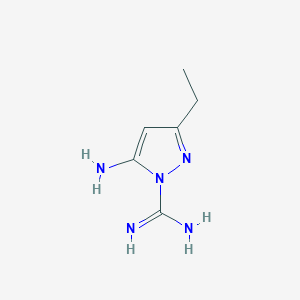
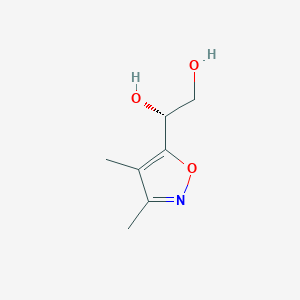

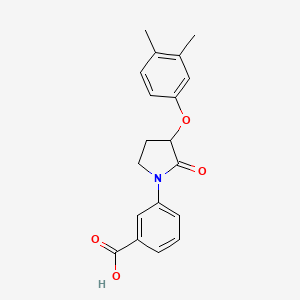

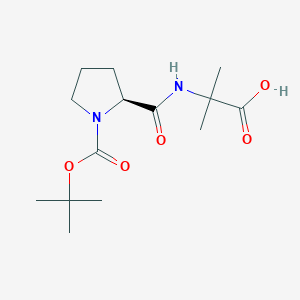
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-phenylacetamide](/img/structure/B12892249.png)
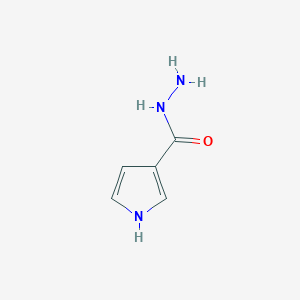


![(4S,4'S)-2,2'-(5,5'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(4-phenyl-4,5-dihydrooxazole)](/img/structure/B12892286.png)
![N'-(5,8-Dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-yl)formohydrazide](/img/structure/B12892293.png)
